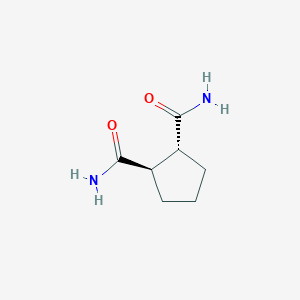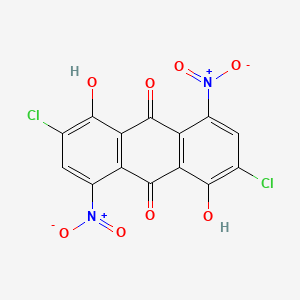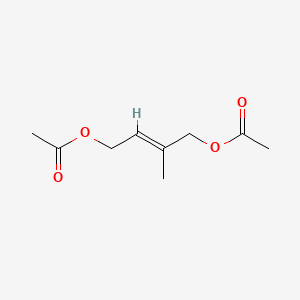![molecular formula C8H5F5S B13802498 [(Pentafluoroethyl)sulfanyl]benzene CAS No. 65538-00-3](/img/structure/B13802498.png)
[(Pentafluoroethyl)sulfanyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Pentafluoroethyl)sulfanyl]benzene is an organosulfur compound with the chemical formula C8H5F5S. This compound is characterized by the presence of a pentafluoroethyl group attached to a sulfanyl group, which is further bonded to a benzene ring. The unique structure of this compound imparts it with distinct physicochemical properties, making it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
[(Pentafluoroethyl)sulfanyl]benzene can be synthesized through the direct fluorination of diaryldisulfides. This method involves the use of elemental fluorine to fluorinate ortho-, meta-, and para-substituted aromatic thiols and disulfides. The reaction is typically carried out in batch and flow modes, with a comprehensive computational study employed to elucidate the reaction mechanism .
Industrial Production Methods
Industrial production of this compound often involves the use of diphenyl disulfide as a starting material. The fluorination process can be achieved using reagents such as silver(II) fluoride (AgF2) or xenon difluoride (XeF2). these methods generally suffer from low product yields and the need for expensive reagents .
Análisis De Reacciones Químicas
Types of Reactions
[(Pentafluoroethyl)sulfanyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Meta-substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
[(Pentafluoroethyl)sulfanyl]benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and chemical resistance
Mecanismo De Acción
The mechanism of action of [(Pentafluoroethyl)sulfanyl]benzene involves its interaction with molecular targets through its pentafluoroethyl group. This group is highly lipophilic, which can enhance the compound’s ability to permeate cell membranes and interact with intracellular targets. The electron-withdrawing nature of the pentafluoroethyl group also influences the compound’s reactivity and interaction with various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Pentafluorosulfanylbenzene: Similar in structure but with a pentafluorosulfanyl group instead of a pentafluoroethyl group.
Trifluoromethylthiobenzene: Contains a trifluoromethylthio group instead of a pentafluoroethyl group.
Nonafluorobutanesulfonate: An ionic compound with a similar fluorinated sulfonyl group.
Uniqueness
[(Pentafluoroethyl)sulfanyl]benzene is unique due to its specific combination of a pentafluoroethyl group and a sulfanyl group attached to a benzene ring. This unique structure imparts distinct physicochemical properties, such as high lipophilicity and chemical stability, which are not observed in other similar compounds .
Propiedades
Número CAS |
65538-00-3 |
|---|---|
Fórmula molecular |
C8H5F5S |
Peso molecular |
228.18 g/mol |
Nombre IUPAC |
1,1,2,2,2-pentafluoroethylsulfanylbenzene |
InChI |
InChI=1S/C8H5F5S/c9-7(10,11)8(12,13)14-6-4-2-1-3-5-6/h1-5H |
Clave InChI |
MVWOBQJDBOYETE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


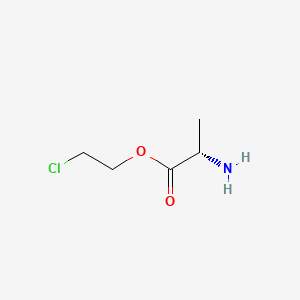
![3-Thiazolidineacetic acid, 4-oxo-5-[[3-(phenylmethyl)-2(3H)-benzoxazolylidene]ethylidene]-2-thioxo-](/img/structure/B13802426.png)
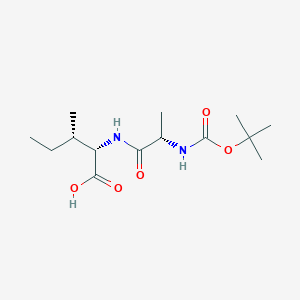
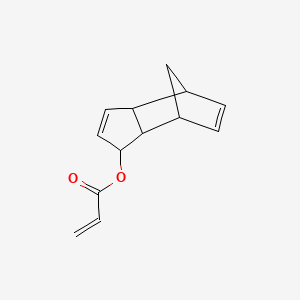


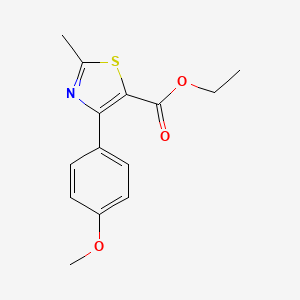
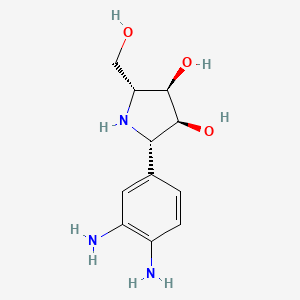
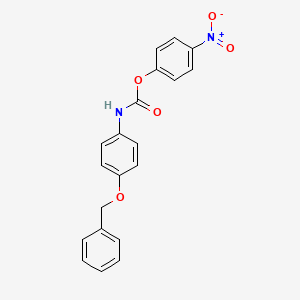
![2-(Propylamino)-6,7-dihydropyrimido[4,5-d]pyridazine-5,8-dione](/img/structure/B13802482.png)
